molecular formula C16H23BO4 B14880451 2-(2-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14880451
M. Wt: 290.2 g/mol
InChI Key: ZKEBHOGKPPHELX-UHFFFAOYSA-N
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Description

2-(2-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a unique structure combining a dioxane ring and a borolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a dioxane derivative with a boronic ester. One common method is the microwave-assisted synthesis, which promotes the coupling reaction under controlled conditions . The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as palladium, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient coupling. The use of continuous flow reactors can also enhance the scalability of the synthesis process, allowing for the production of larger quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the borolane ring to a borane derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions include boronic acids, borane derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in various catalytic processes. The dioxane ring provides stability and enhances the compound’s solubility in organic solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a borolane ring and a dioxane ring, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where both boron and dioxane functionalities are required .

Properties

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

IUPAC Name

2-[2-(1,4-dioxan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-8-6-5-7-12(13)14-11-18-9-10-19-14/h5-8,14H,9-11H2,1-4H3

InChI Key

ZKEBHOGKPPHELX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3COCCO3

Origin of Product

United States

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